molecular formula C22H30O4 B193694 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 18383-24-9

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Cat. No. B193694
CAS RN: 18383-24-9
M. Wt: 358.5 g/mol
InChI Key: OPANQAGTORONNC-OHIZPDRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a metabolite of Beclometasone . It has a molecular weight of 372.45 and a molecular formula of C22H28O5 .


Molecular Structure Analysis

The molecular structure of 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is represented by the formula C22H28O5 . For a more detailed view of the structure, you may refer to databases like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a melting point of 246 - 249 °C and is slightly soluble in chloroform, dioxane, and DMSO when heated . The specific rotation is +28.1° (c = 0.3, Dioxane) .

Scientific Research Applications

Anti-inflammatory Applications

Corticosteroids like 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione are widely used for their anti-inflammatory properties. They are particularly effective in reducing inflammation in diseases where the body mistakenly triggers an inflammatory response .

Endocrine Disorders Treatment

These compounds play a crucial role in treating endocrine disorders such as adrenal insufficiency and Addison’s disease. Precise dosing and monitoring are essential to avoid adverse effects .

Oral and Maxillofacial Surgery

In oral and maxillofacial surgery, corticosteroids are utilized to manage inflammation, pain, and swelling associated with surgical procedures and conditions affecting the oral cavity and facial structures .

Rheumatic Disease Management

Corticosteroid therapy is applied in treating inflammatory rheumatic diseases. Injection therapy using corticosteroids has been successful in managing joint and periarticular lesions .

Autoimmune Diseases

The anti-inflammatory and immunosuppressive effects of corticosteroids make them valuable in treating various autoimmune diseases, providing relief from severe symptoms .

Cancer Therapy

Corticosteroids are also used in cancer therapy due to their ability to reduce inflammation and manage certain cancer-related symptoms .

Biochemical Research

In biochemical research, corticosteroids are studied for their effects on sodium reabsorption in the kidneys and their role in conditions like Addison’s disease .

Pharmaceutical Development

As key intermediates in pharmaceutical synthesis, compounds like 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione are crucial for developing glucocorticoid drugs with enhanced anti-inflammatory properties .

Mechanism of Action

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a metabolite of Beclometasone , which is a glucocorticoid used as an anti-inflammatory agent .

Safety and Hazards

As for safety and hazards, it’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6,8,11,13,16-18,23,26H,4-5,7,9-10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPANQAGTORONNC-OHIZPDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171486
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

CAS RN

18383-24-9
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6909Q60UM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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